molecular formula C15H19NO4 B130117 (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid CAS No. 151910-11-1

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid

Cat. No.: B130117
CAS No.: 151910-11-1
M. Wt: 277.31 g/mol
InChI Key: VMOVYASDUSWBOL-ABAIWWIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of 1-aminocyclopropanecarboxylic acid, featuring a phenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in the synthesis of various pharmaceuticals and as a building block in organic synthesis due to its unique stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of enantioselective synthesis and resolution techniques is crucial to obtain the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid: The enantiomer of the compound, with different stereochemistry.

    1-aminocyclopropanecarboxylic acid: The parent compound without the Boc protecting group and phenyl substitution.

    N-Boc-1-amino-2-cyclopropanecarboxylic acid: A similar compound lacking the phenyl group.

Uniqueness

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the phenyl group. These features make it particularly valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research .

Properties

IUPAC Name

(1S,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOVYASDUSWBOL-ABAIWWIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.